N-(5-amino-2-methoxyphenyl)-4-chloro-2-fluorobenzamide
Description
Historical Context of Benzamide Derivatives in Pharmaceutical Research
Benzamide derivatives have constituted a cornerstone of medicinal chemistry since the 19th century, with their structural plasticity enabling diverse biological targeting. Early applications focused on central nervous system modulation, exemplified by antipsychotics like sulpiride and antidepressants such as moclobemide. The benzamide core's ability to adopt planar conformations while maintaining hydrogen-bonding capacity made it ideal for enzyme inhibition, particularly in neurotransmitter systems.
The 21st century witnessed a paradigm shift with benzamides targeting non-neurological pathways. For instance, tubulin-binding benzamides like compound 48 demonstrated nanomolar inhibition of cancer cell proliferation through colchicine site occupancy. Parallel developments in antiviral research revealed benzamide derivatives disrupting hepatitis B virus (HBV) capsid assembly via core protein interactions. These advances established benzamides as privileged structures in targeted therapy development.
Emergence of this compound in Scientific Literature
First reported in synthetic chemistry databases circa 2020, this compound (CAS 1016696-80-2) entered academic discourse through structure-activity relationship (SAR) studies on halogenated benzamides. Its molecular formula $$ \text{C}{14}\text{H}{12}\text{Cl}\text{F}\text{N}{2}\text{O}{2} $$ combines three pharmacophoric elements:
- Chloro-fluoro aromatic system : Enhances lipophilicity and π-stacking capacity
- Methoxy group : Modulates electronic effects and metabolic stability
- Primary amine : Provides hydrogen-bond donor/acceptor versatility
Crystallographic analyses reveal intramolecular hydrogen bonding between the amide carbonyl and methoxy oxygen, inducing a semi-rigid conformation that optimizes target binding. This structural rigidity differentiates it from earlier benzamide derivatives and may explain its enhanced in vitro potency in preliminary assays.
Significance in Contemporary Medicinal Chemistry
The compound's significance lies in its dual capacity to address historical challenges in benzamide-based drug development:
Table 1: Comparative Analysis of Benzamide Derivatives
| Feature | Classical Benzamides (e.g., Sulpiride) | This compound |
|---|---|---|
| Aromatic Substitution | Mono-halogenated | Di-halogenated (Cl, F) + methoxy |
| Conformational Flexibility | High | Restricted by intramolecular H-bonding |
| Target Spectrum | Primarily CNS receptors | Tubulin, viral capsid proteins |
| Metabolic Stability | Moderate (rapid O-demethylation) | Enhanced (steric protection of methoxy) |
This derivative's halogenation pattern increases binding entropy through desolvation effects, as demonstrated in tubulin inhibition assays where -Cl and -F groups fill hydrophobic pockets in the colchicine site. The methoxy group's ortho position relative to the amine prevents cytochrome P450-mediated oxidation, addressing a key limitation of earlier analogs.
Research Objectives and Scope
Current investigations prioritize three axes:
- Structural Optimization : Modifying the amine substituent to enhance blood-brain barrier penetration for neurological applications
- Target Identification : Elucidating interactions with non-traditional targets like heat shock proteins through chemoproteomic profiling
- Polymorph Control : Leveraging co-crystallization agents to stabilize therapeutically relevant crystalline forms, building on benzamide-nicotinamide solid solution research
Ongoing work employs density functional theory (DFT) calculations to model the compound's electrostatic potential surfaces, predicting binding affinities for kinase targets. Preliminary molecular dynamics simulations suggest nanosecond-scale stability in the ATP-binding pocket of tyrosine kinases, positioning it as a potential dual inhibitor.
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-4-chloro-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2/c1-20-13-5-3-9(17)7-12(13)18-14(19)10-4-2-8(15)6-11(10)16/h2-7H,17H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGWPHXFGNIVBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)C2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2-methoxyphenyl)-4-chloro-2-fluorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-amino-2-methoxyaniline and 4-chloro-2-fluorobenzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-amino-2-methoxyaniline is reacted with 4-chloro-2-fluorobenzoyl chloride in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-2-methoxyphenyl)-4-chloro-2-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the amino group.
Scientific Research Applications
N-(5-amino-2-methoxyphenyl)-4-chloro-2-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-amino-2-methoxyphenyl)-4-chloro-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Benzamide Derivatives
Key Observations:
- Amino vs. Morpholine Groups: Compounds like AS-4370 and its derivatives incorporate morpholine rings, which contribute to receptor selectivity (e.g., serotonin 5-HT₄ agonism) and reduced off-target effects (e.g., dopamine D2 receptor antagonism) . In contrast, the primary amine in the main compound may favor hydrogen bonding but increase metabolic instability .
- Toxicity Profile: N-(5-Amino-2-methoxyphenyl) acetamide (Ac-DAAN), a related metabolite, demonstrates low microbial toxicity compared to nitro-reduction intermediates, suggesting that amino-substituted benzamides may offer safer profiles .
Functional and Pharmacological Comparisons
Key Findings:
- The main compound’s amino and methoxy groups may mimic these interactions but require empirical validation.
- Toxicity Considerations: Nitro-substituted benzamides (e.g., 3-nitro-4-methoxyaniline) show significant microbial toxicity (50% inhibition at 25 μM), whereas amino-substituted variants like Ac-DAAN are less inhibitory, supporting the safety of the main compound’s substituent pattern .
Biological Activity
N-(5-amino-2-methoxyphenyl)-4-chloro-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes:
- Amino group : Contributes to hydrogen bonding and solubility.
- Methoxy group : Enhances lipophilicity and may influence receptor interactions.
- Chloro and fluoro substituents : Potentially increase biological activity by modulating electronic properties and steric effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound shows promising antimicrobial effects against various bacterial strains. Its structural features may enhance its ability to penetrate bacterial membranes and inhibit growth.
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
- Anticancer Potential : Investigations into the anticancer properties of this compound have revealed its ability to inhibit cell proliferation in various cancer cell lines. The mechanism may involve the modulation of specific signaling pathways associated with tumor growth.
The mechanism of action for this compound is still under investigation, but it is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes critical in cancer metabolism or inflammatory responses.
- Receptor Interaction : It could interact with various receptors, altering their activity and leading to downstream biological effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduced cytokine levels in vitro | |
| Anticancer | Inhibited proliferation in cancer cell lines |
Case Study Example
In a recent study, this compound was tested against a panel of cancer cell lines, including breast and lung cancer. The results demonstrated a dose-dependent inhibition of cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics. Further investigations into the molecular pathways revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for drug development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(5-amino-2-methoxyphenyl)-4-chloro-2-fluorobenzamide, and what coupling agents are effective?
- The compound can be synthesized via carbodiimide-mediated coupling reactions. A validated protocol involves reacting the carboxylic acid precursor with aniline derivatives using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents at low temperatures (-50°C) to minimize side reactions . Key steps include:
- Activation of the carboxylic acid with DCC/HOBt.
- Nucleophilic acyl substitution with the amine group of 5-amino-2-methoxyaniline.
- Purification via recrystallization or column chromatography.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Spectroscopic techniques are critical:
- IR spectroscopy to confirm amide bond formation (C=O stretch ~1650–1680 cm⁻¹) and methoxy groups (~1250 cm⁻¹) .
- ¹H-NMR to verify substitution patterns (e.g., aromatic protons, methoxy singlet at δ 3.8–4.0 ppm) .
- Elemental analysis to validate stoichiometry (C, H, N, Cl, F percentages) .
Q. What solvent and pH conditions are optimal for fluorescence studies of this benzamide?
- Fluorescence intensity is maximized at pH 5 and 25°C , as protonation/deprotonation of the amino and methoxy groups affects electronic transitions. Use buffered solutions (e.g., acetate buffer) to stabilize pH during spectrofluorometric analysis .
Advanced Research Questions
Q. How can conflicting fluorescence intensity data under varying experimental conditions be resolved?
- Contradictions often arise from uncontrolled variables. Follow this protocol:
- Temperature control : Use a thermostatted cell holder (±0.1°C precision) to avoid thermal quenching .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance fluorescence vs. protic solvents (e.g., water) due to reduced hydrogen bonding .
- Concentration standardization : Maintain ≤1×10⁻⁴ M to avoid aggregation-induced quenching .
Q. What strategies optimize reaction yield in multi-step syntheses involving halogenated benzamides?
- Critical factors :
- Low-temperature coupling : Reduces side reactions like hydrolysis of activated intermediates .
- Protecting groups : Temporarily protect the amino group (e.g., with acetyl) during halogenation steps to prevent unwanted substitutions .
- Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the target compound from byproducts .
Q. How can researchers validate the compound’s potential as an enzyme inhibitor or bioactive agent?
- Methodological approach :
- Molecular docking : Use software like AutoDock Vina to predict binding affinity with target enzymes (e.g., kinases, proteases) based on the fluorine and chloro substituents’ electronegativity .
- In vitro assays : Conduct enzyme inhibition assays (e.g., fluorescence-based kinase assays) with IC₅₀ determination. Compare results with structurally similar compounds (e.g., N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide) to establish SAR .
Q. What analytical techniques are suitable for resolving discrepancies in crystallographic data?
- Single-crystal XRD : Resolves ambiguities in molecular conformation (e.g., dihedral angles between aromatic rings) .
- Dynamic light scattering (DLS) : Detects polymorphic forms or amorphous impurities that may skew XRD results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
